4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide
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Overview
Description
4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring, a pyrazine ring, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine-Pyrazine Intermediate: The initial step involves the coupling of pyridine and pyrazine derivatives under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Aminomethyl Group: The intermediate is then reacted with formaldehyde and an amine to introduce the aminomethyl group.
Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide.
Scientific Research Applications
4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Imidazo[4,5-b]pyridine: Exhibits significant pharmacological potential, including GABA receptor modulation.
Pyrrolopyrazine: Used in the synthesis of bioactive molecules with potential therapeutic applications.
Uniqueness
4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
821784-06-9 |
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Molecular Formula |
C16H15N5O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[[(5-pyridin-4-ylpyrazin-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H15N5O2S/c17-24(22,23)14-3-1-12(2-4-14)9-20-16-11-19-15(10-21-16)13-5-7-18-8-6-13/h1-8,10-11H,9H2,(H,20,21)(H2,17,22,23) |
InChI Key |
QKMYRJZEKJOPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(N=C2)C3=CC=NC=C3)S(=O)(=O)N |
Origin of Product |
United States |
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